molecular formula C5H9ClO B008314 4-Chloro-3-methylbutan-2-one CAS No. 19995-85-8

4-Chloro-3-methylbutan-2-one

Cat. No. B008314
CAS RN: 19995-85-8
M. Wt: 120.58 g/mol
InChI Key: PSSHLMPVDCMNKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-methylbutan-2-one, also known as Methyl Chloroacetate, is a chemical compound that is widely used in scientific research. It is a colorless liquid that has a fruity odor and is highly flammable. This chemical compound is synthesized through a specific method, and its mechanism of action and biochemical and physiological effects are well-documented. In

Mechanism Of Action

The mechanism of action of 4-Chloro-3-methylbutan-2-one is not well understood. However, it is known to react with various functional groups such as amines, alcohols, and carboxylic acids. This reactivity makes it a useful reagent in organic synthesis.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 4-Chloro-3-methylbutan-2-one. However, it is known to be highly toxic and can cause severe skin and eye irritation. It is also known to be a respiratory irritant and can cause lung damage if inhaled.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Chloro-3-methylbutan-2-one in lab experiments include its high reactivity and versatility in organic synthesis. However, its highly reactive nature also makes it dangerous to handle and requires careful handling and storage.

Future Directions

There are many potential future directions for research involving 4-Chloro-3-methylbutan-2-one. One potential area of research is the development of safer and more efficient synthesis methods for this compound. Another area of research is the exploration of its potential use in the synthesis of new pharmaceuticals and agrochemicals. Additionally, more research is needed to fully understand the mechanism of action and potential toxicity of this compound.
Conclusion:
In conclusion, 4-Chloro-3-methylbutan-2-one is a highly reactive chemical compound that is widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. While there is still much to learn about this compound, it is clear that it has many potential uses in organic synthesis and other areas of research.

Synthesis Methods

The synthesis of 4-Chloro-3-methylbutan-2-one involves the reaction of chloroacetyl chloride with isobutyric acid in the presence of anhydrous aluminum chloride. This reaction produces 4-Chloro-3-methylbutan-2-one along with hydrogen chloride gas. The reaction is exothermic and requires careful handling due to the highly reactive nature of the chemicals involved.

Scientific Research Applications

4-Chloro-3-methylbutan-2-one is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is also used as a solvent in the manufacture of various products.

properties

CAS RN

19995-85-8

Product Name

4-Chloro-3-methylbutan-2-one

Molecular Formula

C5H9ClO

Molecular Weight

120.58 g/mol

IUPAC Name

4-chloro-3-methylbutan-2-one

InChI

InChI=1S/C5H9ClO/c1-4(3-6)5(2)7/h4H,3H2,1-2H3

InChI Key

PSSHLMPVDCMNKS-UHFFFAOYSA-N

SMILES

CC(CCl)C(=O)C

Canonical SMILES

CC(CCl)C(=O)C

synonyms

2-Butanone, 4-chloro-3-methyl- (8CI,9CI)

Origin of Product

United States

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